molecular formula C10H12F3NO2 B13049235 (1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL

(1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL

Cat. No.: B13049235
M. Wt: 235.20 g/mol
InChI Key: YZTCEJIOHNBDFP-IMTBSYHQSA-N
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Description

(1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL is a chiral β-amino alcohol derivative featuring a 3-(trifluoromethoxy)phenyl substituent.

Properties

Molecular Formula

C10H12F3NO2

Molecular Weight

235.20 g/mol

IUPAC Name

(1S,2S)-1-amino-1-[3-(trifluoromethoxy)phenyl]propan-2-ol

InChI

InChI=1S/C10H12F3NO2/c1-6(15)9(14)7-3-2-4-8(5-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9+/m0/s1

InChI Key

YZTCEJIOHNBDFP-IMTBSYHQSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC(=CC=C1)OC(F)(F)F)N)O

Canonical SMILES

CC(C(C1=CC(=CC=C1)OC(F)(F)F)N)O

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of (1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL typically follows a multi-step organic synthesis route involving:

  • Formation of the trifluoromethoxy-substituted aromatic intermediate
  • Introduction of the amino and hydroxyl groups stereoselectively to obtain the β-amino-α-hydroxy structure
  • Purification and isolation of the desired (1S,2S) enantiomer with high optical purity

Detailed Synthetic Approaches

Organometallic Addition to Aromatic Precursors

A key method involves the reaction of trifluoromethoxy-substituted aryl halides with organometallic reagents (e.g., arylmagnesium bromides) in the presence of copper catalysts to form chiral intermediates. For example, copper iodide catalysis with 3-trifluoromethoxyphenyl magnesium bromide at low temperatures (-15 °C) followed by reflux leads to the formation of key intermediates.

  • Reaction is typically quenched by ammonium chloride solution and ammonia to facilitate hydrolysis and amine formation
  • Organic phase extraction and drying over sodium carbonate yield crude product, which is purified by vacuum distillation or chromatography
  • This method yields products with purity over 86% and enantiomeric excess depending on conditions.
Enantioselective Reduction and Amination

Alternative approaches use enantioselective borane-mediated reductions of trifluoromethylated ketones followed by amination steps:

  • Starting from trifluoromethylated ketones, enantioselective reduction with β-chlorodiisopinocampheylborane (DIP-Cl) produces chiral β-amino-α-trifluoromethyl alcohols with high enantiomeric excess (up to 96% ee).
  • Amination can be achieved using potassium bis(trimethylsilyl)amide or diethylamine to introduce the amino group stereoselectively.
  • Ring-opening of chiral epoxides with sodium azide followed by catalytic hydrogenation is another stereoselective route to obtain the amino alcohol.
Multi-step Organic Synthesis with Fluorinated Aromatic Precursors

Synthesis often involves:

  • Preparation of the fluorinated aromatic ring with trifluoromethoxy substitution via selective fluorination and trifluoromethoxylation reactions
  • Introduction of the amino group by nucleophilic substitution or reductive amination
  • Hydroxylation at the α-position relative to the amino group to form the amino alcohol motif.

Comparative Data Table of Preparation Parameters

Method Key Reagents/Conditions Yield (%) Enantiomeric Excess (ee) Purification Techniques Notes
Copper iodide catalyzed Grignard addition 3-trifluoromethoxyphenyl magnesium bromide, CuI, THF, -15 °C to reflux 67.5 >86% purity (ee not specified) Vacuum distillation, extraction Moderate yield, good purity
Enantioselective borane reduction β-chlorodiisopinocampheylborane, potassium bis(trimethylsilyl)amide Up to 95 95-96% Chromatography, recrystallization High stereoselectivity, high purity
Epoxide ring-opening with azide Sodium azide, Pd/C hydrogenation Not specified High (stereoselective) Chromatography Two-step stereoselective process
Multi-step fluorinated aromatic synthesis Fluorinated benzene derivatives, amination, hydroxylation Not specified Not specified HPLC, recrystallization Industrially scalable, complex steps

Research Findings and Notes on Preparation

  • The copper-catalyzed Grignard reaction is a classical approach but may require careful temperature control to maintain stereochemistry and avoid side reactions.
  • Borane-mediated enantioselective reduction is highly efficient for producing optically pure β-amino-α-trifluoromethyl alcohols, applicable to the preparation of the target compound or close analogs.
  • The stereochemical outcome is crucial for biological activity; thus, methods emphasizing enantioselectivity are preferred in pharmaceutical contexts.
  • Purification often involves chromatographic techniques such as gas chromatography or high-performance liquid chromatography to separate enantiomers and remove impurities.
  • Industrial synthesis may adapt these methods to continuous flow or large-scale batch reactors to optimize yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions include various substituted alcohols, amines, and ketones, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

(1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity, leading to its effectiveness in various biological processes. The compound can modulate signaling pathways and biochemical reactions, contributing to its therapeutic potential .

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituent groups on the phenyl ring and stereochemistry. Key comparisons are outlined below:

Structural and Physicochemical Properties

Compound Name CAS Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties
(1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL (Target) 3-OCF₃ C₁₀H₁₂F₃NO₂ 235.20 Lipophilic, strong electron-withdrawing group
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL 1019534-32-7 3-C(CH₃)₃ C₁₃H₂₁NO 207.31 Bulky substituent, electron-donating
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL 1270385-18-6 4-SCF₃ C₁₀H₁₂F₃NOS 257.27 High lipophilicity, sulfur-enhanced stability
(1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-ol 1269791-10-7 2,3,5-F C₉H₁₀F₃NO 205.18 Polar, halogen-rich
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL 1212998-44-1 2-Cl, 4-CF₃ C₁₀H₁₁ClF₃NO 253.65 Dual electron-withdrawing groups
Key Observations:
  • Trifluoromethoxy (OCF₃) vs. Trifluoromethylthio (SCF₃) : The target compound’s OCF₃ group offers moderate lipophilicity and metabolic stability compared to the more lipophilic SCF₃ group in , which may enhance membrane permeability but reduce solubility.
  • Electron-Withdrawing vs.
  • Halogen Substitution : The 2,3,5-trifluorophenyl analog exhibits higher polarity due to multiple fluorine atoms, likely impacting solubility and bioavailability.

Biological Activity

(1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL is a chiral compound notable for its trifluoromethoxy group and amino alcohol moiety. Its molecular formula is C10_{10}H12_{12}F3_3NO2_2, with a molecular weight of 235.20 g/mol. The unique stereochemistry of this compound significantly influences its biological interactions and activities.

Structural Characteristics

The compound features:

  • Trifluoromethoxy Group : Enhances lipophilicity, improving cell membrane penetration.
  • Amino Alcohol Moiety : Facilitates hydrogen bonding and electrostatic interactions with biological targets.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with specific proteins and enzymes within biological systems. Research indicates that it can modulate enzyme activity, which may have implications in therapeutic applications.

  • Protein Binding : The compound's structure allows it to bind effectively to various proteins, potentially altering their functions.
  • Enzyme Modulation : It may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways.

Research Findings

Several studies have explored the biological implications of this compound:

  • Cell Penetration Studies : The trifluoromethoxy group was shown to enhance cellular uptake in vitro, indicating potential for drug formulation.
  • Enzyme Inhibition Assays : Preliminary assays suggest that this compound exhibits inhibitory effects on specific proteases, which could be relevant in the context of viral infections such as SARS-CoV.

Comparative Analysis

The following table summarizes key features and activities of structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
(1R,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OLC10_{10}H12_{12}F3_3NO2_2Different stereochemistryPotential variations in enzyme interaction
(2S)-1-[3-(trifluoromethoxy)phenyl]propan-2-olC10_{10}H11_{11}F3_3OLacks amino groupAltered reactivity profile
(1R,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OLC10_{10}H12_{12}F3_3NO2_2Different substitution patternSimilar structure but distinct activity

Case Studies

Recent studies highlight the potential applications of this compound in drug development:

  • Antiviral Activity : In vitro studies demonstrated that the compound can inhibit specific viral proteases, suggesting its utility in antiviral therapies.
    "The compound's ability to penetrate cells and interact with viral proteins positions it as a candidate for further antiviral research" .

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